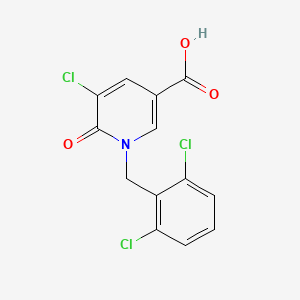

5-Chloro-1-(2,6-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid

Description

Historical Development of Pyridinecarboxylic Acid Derivatives

Pyridinecarboxylic acids have served as foundational scaffolds in heterocyclic chemistry since the 19th century. The three primary isomers—picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid)—were among the first characterized derivatives, with nicotinic acid gaining prominence as the essential nutrient niacin. Early 20th-century research focused on their coordination chemistry and biological roles, as evidenced by the discovery of metal-binding properties in picolinic acid and the antitubercular activity of isoniazid derived from isonicotinic acid.

The structural evolution of these compounds accelerated in the 1970s with the introduction of halogen substituents to modulate electronic and steric properties. For example, chlorination at the 2-position of pyridine was shown to enhance antimicrobial activity while maintaining the carboxylic acid's hydrogen-bonding capacity. Table 1 summarizes key historical milestones in pyridinecarboxylic acid research.

Table 1: Historical Milestones in Pyridinecarboxylic Acid Derivatives

Significance in Contemporary Heterocyclic Chemistry

Modern heterocyclic chemistry prioritizes pyridine derivatives for their balanced lipophilicity, aromatic stability, and capacity for regioselective functionalization. The 3-pyridinecarboxylic acid moiety, in particular, enables:

- Metal coordination : The carboxylate group chelates transition metals, facilitating catalytic applications.

- Bioisosteric replacement : Serves as a substitute for benzene rings in drug design to improve solubility.

- Pharmacophore integration : Critical component in kinase inhibitors (e.g., PI3K-targeting compounds).

Recent work on 6-oxo-1,6-dihydro-pyridines demonstrates their utility as conformationally constrained analogs. The keto group at position 6 introduces planarity to the ring system, enhancing π-stacking interactions with biological targets.

Research Evolution of Chlorinated Pyridine Scaffolds

Chlorination has emerged as a key strategy for optimizing pyridine-based compounds. The electronegative chlorine atoms exert both electronic and steric effects:

- Meta-directing influence : Guides subsequent substitution reactions in synthesis.

- Enhanced bioactivity : Chlorine at positions 5 and 6 in pyridinecarboxylic acids improves antimicrobial potency.

- Metabolic stability : Reduces oxidative degradation in hepatic microsomes.

Notable advances include the development of 2,6-dichloropyridine intermediates for fungicides and the use of 5-chloro-3-pyridinecarboxylates in herbicide synthesis. Table 2 compares chlorinated pyridine derivatives and their applications.

Table 2: Chlorinated Pyridine Derivatives and Applications

Current Research Landscape and Knowledge Gaps

Despite progress, critical challenges persist:

- Synthetic complexity : Multi-step routes for 5-chloro-1-(2,6-dichlorobenzyl) derivatives lead to low yields (e.g., 35-40% in reported methods).

- Regioselectivity issues : Competing reaction pathways during benzylation and chlorination require precise catalyst control.

- Limited biological data : Most studies focus on synthetic methodology rather than mechanism of action.

Emerging strategies address these gaps through:

- Flow chemistry approaches to streamline synthesis

- Computational modeling of chlorine's effects on π-π interactions

- High-throughput screening against kinase libraries

Properties

IUPAC Name |

5-chloro-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl3NO3/c14-9-2-1-3-10(15)8(9)6-17-5-7(13(19)20)4-11(16)12(17)18/h1-5H,6H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOEJZAMNHQPBSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN2C=C(C=C(C2=O)Cl)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(2,6-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid typically involves multiple steps, starting from readily available precursors. The process often includes chlorination reactions, coupling reactions, and cyclization steps under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Purification steps, including crystallization and chromatography, are employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(2,6-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Medicinal Chemistry Applications

- Antimicrobial Activity :

- Anti-inflammatory Effects :

- Anticancer Properties :

Biochemical Applications

- Enzyme Inhibition :

- Biomarker Development :

Environmental Science Applications

- Pesticide Development :

- Pollutant Degradation :

Case Studies

Mechanism of Action

The mechanism of action of 5-Chloro-1-(2,6-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of pyridinecarboxylic acid derivatives with structural variations in substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Findings

Substituent Position and Lipophilicity: The 2,6-dichlorobenzyl group in the target compound enhances lipophilicity compared to mono-chloro analogs (e.g., 4-chlorobenzyl derivative) . This property is critical for drug delivery and membrane penetration.

Biological Activity: Dichlorobenzyl-substituted compounds, such as (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid, demonstrate inhibitory activity against collagenase (IC₅₀ ~1.3–1.5 mM) . The target compound’s dichlorobenzyl group may similarly interact with hydrophobic enzyme pockets. Ester derivatives (e.g., methyl esters) show improved solubility and pharmacokinetic profiles compared to carboxylic acid forms .

Synthetic Advantages :

- The use of 2,6-dichlorobenzyl bromide in synthesis minimizes side reactions (e.g., pteridine alkylation) observed with benzyl chloride . This reagent’s reactivity enables efficient esterification under mild conditions.

Thermodynamic Stability: Docking studies on dichlorobenzyl amino acids reveal low Gibbs free energy values (−6.4 to −6.5 kcal/mol), suggesting stable enzyme-ligand interactions . The target compound’s pyridine core may offer similar stability in binding assays.

Biological Activity

5-Chloro-1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid, with the CAS number 339009-06-2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₈Cl₃NO₃ |

| Molecular Weight | 332.57 g/mol |

| Melting Point | 288–289 °C |

| Hazard Classification | Irritant |

Anticancer Activity

Recent studies have explored the anticancer properties of various derivatives of pyridinecarboxylic acids. In particular, the compound's structure appears to influence its effectiveness against cancer cell lines. For example:

- Cell Lines Tested : A549 (human lung adenocarcinoma) and HSAEC-1 KT (non-cancerous control).

- Methodology : Cells were exposed to a fixed concentration of 100 µM for 24 hours, followed by viability assessment using the MTT assay.

Findings

- Cytotoxicity : The compound exhibited moderate cytotoxicity against A549 cells, with post-treatment viability ranging from 78% to 86%, indicating some level of effectiveness but also significant survival of cancer cells .

- Structure-Activity Relationship : Variants with different substitutions on the phenyl ring demonstrated varying degrees of activity:

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated against multidrug-resistant pathogens.

Study Overview

The antimicrobial activity was assessed against clinically significant strains such as:

- Klebsiella pneumoniae

- Escherichia coli

- Pseudomonas aeruginosa

- Staphylococcus aureus

Results

- Broad-Spectrum Activity : The compound demonstrated broad-spectrum antibacterial action, particularly effective against Gram-positive bacteria like Staphylococcus aureus.

- Mechanism of Action : The bactericidal action is believed to involve inhibition of protein synthesis and disruption of nucleic acid and peptidoglycan production .

Case Studies

Several case studies have highlighted the potential applications of this compound in treating resistant infections and cancer:

- Case Study on Anticancer Efficacy : A study involving various pyridine derivatives found that modifications significantly enhanced anticancer activity while maintaining lower toxicity towards non-cancerous cells .

- Case Study on Antimicrobial Resistance : Another investigation focused on the compound's ability to combat biofilm-producing strains of bacteria, demonstrating its potential as an alternative treatment option in settings where traditional antibiotics fail .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.